

# Introduction: Situating 1,1-Diphenyl-2-methylpropene in Modern Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methyl-1,1-diphenylpropene

Cat. No.: B3057247

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1,1-Diphenyl-2-methylpropene, also known by synonyms such as 1,1-diphenylisobutylene and **2-methyl-1,1-diphenylpropene**, is a tetrasubstituted alkene of significant interest in the fields of organic synthesis and polymer chemistry.<sup>[1][2]</sup> Its unique structure, featuring a sterically hindered double bond flanked by two phenyl groups and two methyl groups, imparts a distinct set of physical properties and chemical reactivities. The geminal diphenyl groups provide electronic stabilization through conjugation, while the bulky isopropylidene moiety introduces significant steric hindrance that governs its reaction pathways.

This guide offers an in-depth exploration of the core physicochemical properties of 1,1-Diphenyl-2-methylpropene. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic intermediate, a monomeric unit, or a model substrate for mechanistic studies. We will delve into its structural and physical characteristics, spectroscopic signature, synthesis, and potential applications, grounding our discussion in established scientific principles and field-proven insights.

## Molecular Structure and Identification

The foundational identity of any chemical substance lies in its molecular structure. 1,1-Diphenyl-2-methylpropene is registered under CAS Number 781-33-9.<sup>[3]</sup> Its molecular formula is C<sub>16</sub>H<sub>16</sub>, corresponding to a molecular weight of approximately 208.30 g/mol.<sup>[3][4][5]</sup>

Caption: 2D representation of 1,1-Diphenyl-2-methylpropene.

## Core Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and application in various experimental setups. The data below has been consolidated from multiple authoritative sources.

Property	Value	Source(s)
Molecular Formula	C <sub>16</sub> H <sub>16</sub>	[3][5]
Molecular Weight	208.30 g/mol	[5][6]
CAS Number	781-33-9	[3]
Appearance	Not specified; likely a liquid or low-melting solid	
Melting Point	11 °C	[6]
Boiling Point	280 °C (at 760 mmHg) 297.2 °C (at 760 mmHg)	[6] [3]
Density	1.000 g/mL 0.977 g/cm <sup>3</sup>	[6] [3]
Refractive Index (n <sub>D</sub> )	1.596	[6]
Flash Point	135.9 °C	[3]

**Note on Discrepancies:** The minor variations observed in boiling point and density are common in chemical literature and can be attributed to differences in experimental conditions and measurement purity. Researchers should consider these values as a close range rather than absolute constants.

## Solubility Profile: A "Like Dissolves Like" Paradigm

While exhaustive quantitative solubility data for 1,1-Diphenyl-2-methylpropene is not widely published, its solubility profile can be reliably predicted based on its predominantly nonpolar, hydrocarbon-rich structure. The principle of "similia similibus solvuntur" (like dissolves like) is the guiding tenet here. This principle, when applied to the analogous structure of its isomer 1,2-diphenylpropene, provides a strong predictive framework.[2]

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Nonpolar Solvents	Toluene, Hexane, Diethyl Ether, Benzene	High	The intermolecular London dispersion forces of these solvents closely match those of the nonpolar solute, facilitating dissolution.[2]
Polar Aprotic Solvents	Dichloromethane, Tetrahydrofuran (THF), Acetone	Medium to Low	A significant polarity mismatch limits solubility, although some dissolution may occur.[2]
Polar Protic Solvents	Ethanol, Methanol, Water	Very Low to Insoluble	The strong hydrogen-bonding network in protic solvents makes the solvation of a nonpolar molecule energetically unfavorable.[2]

## Experimental Protocol: Determination of Solubility

To establish precise solubility values, the following robust, self-validating protocol is recommended. This method is designed to achieve thermodynamic equilibrium, ensuring reproducible and accurate results.

## Preparation & Equilibration

1. Add excess solute to solvent in a sealed vial

Achieve Saturation

2. Agitate at constant  $T^\circ$  (e.g., 24-48h) to ensure thermodynamic equilibrium

## Sampling & Quantification

3. Allow excess solid to sediment

Isolate Saturated Solution

4. Withdraw supernatant; filter with 0.22  $\mu\text{m}$  syringe filter

Prepare for Analysis

5. Analyze filtrate via Gravimetric or Spectroscopic (UV-Vis, GC) methods

Calculate Concentration

6. Report solubility (e.g., in g/100mL or mol/L)

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Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

- Preparation: Add an excess amount of 1,1-Diphenyl-2-methylpropene to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.
- Equilibration: Agitate the vial at a constant, recorded temperature using a shaker or stirrer for an extended period (24-48 hours) to allow the system to reach thermodynamic equilibrium.
- Settling: Cease agitation and allow the vial to stand undisturbed at the same temperature for several hours to permit the excess solid to sediment completely.
- Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Immediately filter the sample through a syringe filter (e.g., 0.22  $\mu\text{m}$  PTFE) to remove any suspended microcrystals. This step is critical to prevent artificially high results.
- Quantification:
  - Gravimetric Method: Transfer the filtered aliquot to a pre-weighed vial, evaporate the solvent under reduced pressure, and weigh the remaining solute mass.
  - Spectroscopic/Chromatographic Method: Dilute the filtered aliquot and determine its concentration using a pre-calibrated analytical technique such as UV-Vis spectroscopy or Gas Chromatography (GC).
- Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L). Repeat the experiment at least in triplicate to ensure statistical validity.

## Synthesis and Purification

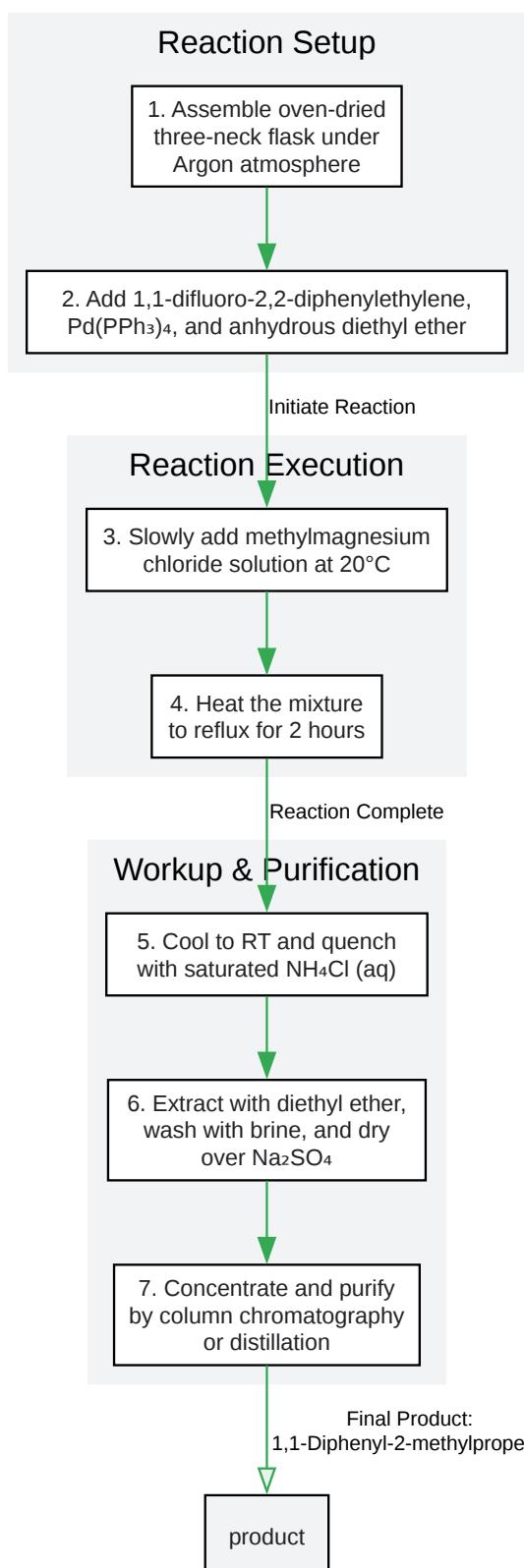
1,1-Diphenyl-2-methylpropene can be synthesized via several routes. A common and effective method involves the Grignard reaction of a suitable ketone followed by dehydration. An alternative high-yield approach starts from 1,1-difluoro-2,2-diphenylethylene and methylmagnesium chloride.[\[1\]](#)

## Protocol: Synthesis from 1,1-Difluoro-2,2-diphenylethylene

This protocol describes a palladium-catalyzed cross-coupling reaction, which is noted for its efficiency and high yield (87%).[\[1\]](#)

#### Causality Behind Experimental Choices:

- **Inert Atmosphere:** Organometallic reagents like methylmagnesium chloride and the palladium catalyst are sensitive to oxygen and moisture. An inert atmosphere (argon or nitrogen) is essential to prevent their degradation and ensure high catalytic activity.
- **Anhydrous Solvent:** Diethyl ether is dried to prevent the Grignard reagent from being quenched by water.
- **Catalyst:** Tetrakis(triphenylphosphine)palladium(0) is a robust and versatile catalyst for cross-coupling reactions, effectively facilitating the substitution of the fluorine atoms with methyl groups.
- **Reflux:** Heating the reaction to reflux provides the necessary activation energy for the catalytic cycle to proceed efficiently.

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- To cite this document: BenchChem. [Introduction: Situating 1,1-Diphenyl-2-methylpropene in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3057247#physical-properties-of-1-1-diphenyl-2-methylpropene>]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)